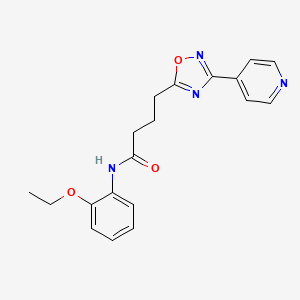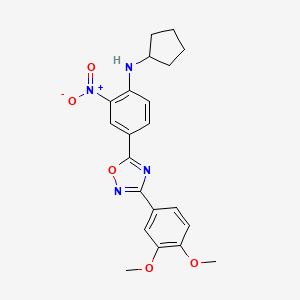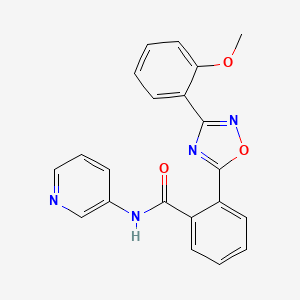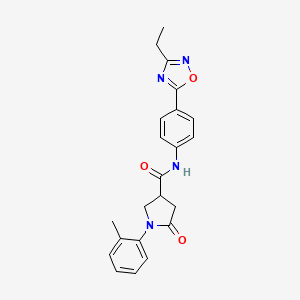
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB, is a small molecule compound that has been widely studied for its potential therapeutic applications. EPOB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Mechanism of Action
The exact mechanism of action of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in a range of cellular processes, including the regulation of gene expression and the control of cell growth and differentiation. Inhibition of GSK-3β has been found to have a range of beneficial effects in various scientific research applications.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. This compound has also been found to enhance neuronal survival and function, making it a promising candidate for use in treating neurodegenerative diseases. Additionally, this compound has been found to exhibit anticancer properties, making it a potential candidate for use in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is its ability to inhibit the activity of GSK-3β, which has been found to play a role in a range of cellular processes. Additionally, this compound has been found to exhibit a range of beneficial effects in various scientific research applications, including anti-inflammatory, neuroprotective, and anticancer properties. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential applications in certain scientific research fields.
Future Directions
There are several potential future directions for research on N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of focus could be on further elucidating its mechanism of action, which may lead to the development of more targeted and effective therapeutic applications. Additionally, further research could be conducted on the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be conducted on the potential use of this compound in combination with other therapeutic agents to enhance its efficacy.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the reaction of ethyl 2-bromoacetate with 2-ethoxyphenol to form ethyl 2-(2-ethoxyphenyl)acetate. This compound is then reacted with hydrazine hydrate and pyridine-4-carboxaldehyde to form the intermediate compound, 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanoic acid hydrazide. Finally, this compound is reacted with acetic anhydride to form this compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, neuroprotective, and anticancer properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-16-7-4-3-6-15(16)21-17(24)8-5-9-18-22-19(23-26-18)14-10-12-20-13-11-14/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPNCRGNXYBYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7703133.png)

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7703149.png)